Goniofupyrone
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Overview
Description
Goniofupyrone is a natural product found in Goniothalamus cardiopetalus and Goniothalamus giganteus with data available.
Scientific Research Applications
Chemical Composition and Isolation
Goniofupyrone is a compound isolated from the aerial parts of Goniothalamus amuyon, a part of the styrylpyrone analogues group. Its structure represents a new skeleton for styryllactones, with its stereochemistry determined through X-ray crystallographic analysis and Mosher ester derivatives (Y. Lan et al., 2005).
Biological Activity and Potential Therapeutic Applications
- Antiplasmodial Activity : this compound displayed significant antiplasmodial activity against Plasmodium falciparum, indicating potential use in malaria treatment (R. Lekphrom et al., 2009).
- Antimycobacterial Activity : This compound showed antimycobacterial activity against Mycobacterium tuberculosis, suggesting its use in tuberculosis therapy (R. Lekphrom et al., 2009).
- Cytotoxicity Against Cancer Cell Lines : this compound has been evaluated for its cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent (R. Lekphrom et al., 2009).
Synthesis and Chemical Studies
- Total Synthesis : Efforts have been made in the stereoselective total synthesis of this compound, which is crucial for its study and potential pharmaceutical applications (Sandeep AnkiReddy et al., 2015).
- Chemical Constituents Analysis : Studies on the chemical constituents from various sources like Goniothalamus cheliensis roots have included this compound, contributing to the understanding of its chemical profile (Jiang Miao-miao et al., 2011).
Properties
Molecular Formula |
C13H14O5 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2R,3R,3aS,7R,7aS)-3,7-dihydroxy-2-phenyl-2,3,3a,6,7,7a-hexahydrofuro[3,2-b]pyran-5-one |
InChI |
InChI=1S/C13H14O5/c14-8-6-9(15)17-13-10(16)11(18-12(8)13)7-4-2-1-3-5-7/h1-5,8,10-14,16H,6H2/t8-,10-,11-,12+,13+/m1/s1 |
InChI Key |
GYCYBXCAAVSCJA-XTAFZBPGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]2[C@H]([C@@H]([C@H](O2)C3=CC=CC=C3)O)OC1=O)O |
Canonical SMILES |
C1C(C2C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O |
Synonyms |
goniofupyrone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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